Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate
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Overview
Description
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. The presence of the trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound shares the trifluoromethyl group and imidazole core but differs in its ionic nature and applications.
Trifluoromethylated benzimidazoles: These compounds have similar structures but may vary in the position of the trifluoromethyl group and other substituents.
Uniqueness: Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H11F3N2O2 |
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Molecular Weight |
272.22 g/mol |
IUPAC Name |
ethyl 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-10(18)7-5-4-6-8-9(7)17(2)11(16-8)12(13,14)15/h4-6H,3H2,1-2H3 |
InChI Key |
HCSGLSOMGLGEOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(N2C)C(F)(F)F |
Origin of Product |
United States |
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